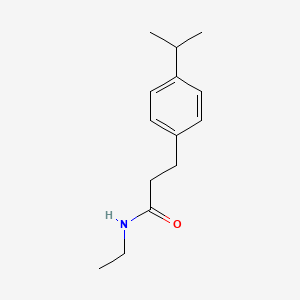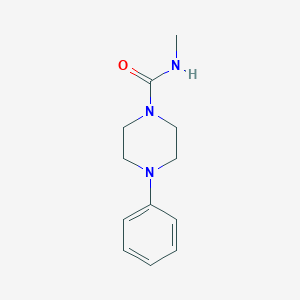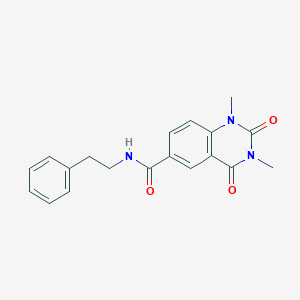![molecular formula C15H15ClN2O3S B4441151 N-(2-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441151.png)
N-(2-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, commonly known as CM-272, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. CM-272 is a potent inhibitor of the protein kinase CK2, which plays a crucial role in cell growth and proliferation.
Wirkmechanismus
CK2 is a serine/threonine protein kinase that plays a crucial role in cell growth and proliferation. It is overexpressed in many types of cancer, making it an attractive target for cancer therapy. CK2 has been shown to phosphorylate a wide range of substrates, including tumor suppressor proteins, transcription factors, and cell cycle regulators. CK2 inhibition by CM-272 results in the dephosphorylation of these substrates, leading to the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects
CM-272 has been shown to induce apoptosis and inhibit cell growth in a variety of cancer cell lines. In addition, CM-272 has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. CM-272 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CM-272 is its potency as a CK2 inhibitor. It has been shown to be more potent than other CK2 inhibitors currently in clinical development. Another advantage is its favorable pharmacokinetic profile, which makes it suitable for oral administration. One limitation of CM-272 is its limited solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are several future directions for research on CM-272. One area of interest is the identification of biomarkers that can predict response to CM-272 treatment. Another area of interest is the development of combination therapies that can enhance the efficacy of CM-272. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of CM-272 in cancer patients.
Conclusion
In conclusion, CM-272 is a novel small molecule inhibitor that has shown promising results in preclinical studies for its potential use in cancer therapy. Its potency as a CK2 inhibitor, favorable pharmacokinetic profile, and ability to enhance the efficacy of chemotherapy drugs make it a promising candidate for combination therapy. Further research is needed to evaluate its safety and efficacy in clinical trials and to identify biomarkers that can predict response to treatment.
Wissenschaftliche Forschungsanwendungen
CM-272 has been extensively studied for its potential use in cancer therapy. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell growth in cancer cells. CM-272 has been shown to be a potent inhibitor of CK2 and has demonstrated anti-tumor activity in preclinical studies. In addition, CM-272 has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-(methanesulfonamido)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-11(6-5-9-13(10)18-22(2,20)21)15(19)17-14-8-4-3-7-12(14)16/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJASHDQMBSHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-chlorophenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4441073.png)

![N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441083.png)
![N-ethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441084.png)

![methyl 3-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4441096.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-N-methylmethanesulfonamide](/img/structure/B4441108.png)
![N-(2-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441109.png)

![1-tert-butoxy-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol](/img/structure/B4441125.png)
![[2-(5-isopropyl-2-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B4441135.png)
![2-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-3-methylquinoxaline](/img/structure/B4441141.png)
![methyl {[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}(phenyl)acetate](/img/structure/B4441143.png)

